4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c16-10(17)6-3-11-8(9-12-4-13-15-9)14-7(6)5-1-2-5/h3-5H,1-2H2,(H,16,17)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEBMVBQPHBBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284914-77-7 | |
| Record name | 4-cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Triazole Ring: The triazole ring is typically introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates or the hydrolysis of nitriles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to minimize by-products and enhance reaction efficiency.
Analyse Chemischer Reaktionen
Carboxylic Acid Functionalization
The carboxylic acid group at position 5 of the pyrimidine ring undergoes classical acid-derived reactions:
Esterification
-
Reaction : Treatment with methanol under acidic conditions yields the methyl ester.
-
Conditions : H₂SO₄ (cat.), MeOH, reflux, 6–8 hours.
Amide Formation
-
Reaction : Coupling with amines via EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
-
Example : Synthesis of N-cyclohexylamide from cyclohexylamine.
Triazole Reactivity
The 1,2,4-triazole ring participates in alkylation, coordination, and substitution reactions:
S-Alkylation
-
Reaction : Alkylation at the sulfur atom using alkyl halides.
-
Example : Methylation with methyl iodide.
-
Conditions : Cs₂CO₃ (2 equiv), acetone, 50°C, 4 hours.
-
Yield : 60%.
-
-
Metal Coordination
-
Reaction : Formation of complexes with transition metals (e.g., Zn²⁺, Cu²⁺).
Pyrimidine Ring Modifications
The pyrimidine core undergoes electrophilic substitution and cycloaddition:
Nucleophilic Substitution
-
Reaction : Chlorine displacement at position 2 with amines.
Cycloaddition
-
Reaction : [3+2] cycloaddition with nitriles to form fused heterocycles.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Sonogashira couplings:
Decarboxylation and Ring-Opening
Under basic or thermal conditions:
-
Decarboxylation : Loss of CO₂ at 200°C in quinoline yields 4-cyclopropyl-2-(1H-1,2,4-triazol-3-yl)pyrimidine.
-
Ring-Opening : Hydrolysis with NaOH (10%) at 100°C fragments the pyrimidine ring into urea derivatives.
Biological Activity and Stability
-
Hydrolytic Stability : Stable in pH 4–8 buffers (t₁/₂ > 24 hours) but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
-
Enzymatic Inhibition : Acts as a CSNK2 inhibitor (IC₅₀ = 11.77 μM) via triazole-mediated hydrogen bonding to Val116 and Lys68 .
Key Synthetic Routes
The compound is synthesized via:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been investigated for its potential as an antitumor agent , particularly in targeting specific cancer pathways. Research has shown that derivatives of triazole compounds can inhibit various kinases involved in tumor growth.
- Case Study : A study demonstrated that similar triazole derivatives effectively inhibited c-KIT kinase activity in gastrointestinal stromal tumors (GISTs), suggesting a potential pathway for 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid in cancer therapy .
Antifungal Activity
Compounds containing the triazole moiety are known for their antifungal properties. The incorporation of the cyclopropyl group may enhance the activity against resistant fungal strains.
- Research Insight : Triazole derivatives have been effective against various fungal infections, with studies indicating that modifications at the pyrimidine position can lead to improved efficacy .
Agricultural Applications
The compound's antifungal properties extend beyond human medicine; it has potential applications in agriculture as a fungicide.
- Example : Research has indicated that triazole-based compounds can be used to protect crops from fungal pathogens, thereby enhancing agricultural productivity .
Synthesis and Methodologies
The synthesis of 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:
- Formation of the Triazole Ring : Utilizing hydrazines and appropriate carbonyl compounds.
- Pyrimidine Synthesis : Employing condensation reactions to form the pyrimidine structure.
- Carboxylic Acid Functionalization : Introducing the carboxylic acid group through oxidation or direct synthesis methods.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. This can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
4-Ethyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic Acid
- Structure : Differs by an ethyl group instead of cyclopropyl at position 3.
- Properties : The ethyl group introduces greater hydrophobicity and conformational flexibility compared to the strained cyclopropyl ring. This may reduce binding affinity in rigid enzymatic pockets but improve solubility in lipid-rich environments.
- Synthesis: Not explicitly detailed in evidence, but analogous methods (e.g., nucleophilic substitution or cyclocondensation) are likely used .
5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic Acid
- Structure : Carboxylic acid at position 4 (vs. 5) and a methyl group at position 4.
- Properties: Positional isomerism alters hydrogen-bonding patterns. Molecular weight is 205.17 g/mol, lower than the target compound due to the smaller substituent .
4-Cyclopropyl-2-(4-Trifluoromethylphenyl)pyrimidine-5-carboxylic Acid
- Structure : Replaces the triazole with a 4-trifluoromethylphenyl group.
- Molecular weight (308.26 g/mol) is significantly higher due to the phenyl and CF₃ groups .
Heterocyclic Modifications
2-((4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a–c)
- Structure : Features a thioacetamide linker and pyridinyl-triazole system.
- Properties : Higher melting points (161–184°C) due to hydrogen bonding from amide and pyridine groups. Yields range from 50–83%, with compound 6c showing optimal synthesis efficiency .
- Comparison : The absence of a pyridine ring and thioacetamide in the target compound may reduce polarity and metabolic liability.
7-Cyclopropyl-1-Ethyl-4-Oxo-2-Sulfanylpyrido[2,3-d]pyrimidine-5-carboxylic Acid
- Structure : Incorporates a pyrido[2,3-d]pyrimidine fused ring system and sulfanyl group.
- The sulfanyl group increases acidity (pKa ~8–10) compared to the target compound’s carboxylic acid (pKa ~2–3) .
Positional Isomerism and Functional Group Effects
- Carboxylic Acid Position : Moving the carboxylic acid from position 5 (target compound) to position 4 (as in 5-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid ) reduces steric clash with adjacent substituents but may weaken interactions with basic residues in binding sites .
- Triazole vs. Oxadiazole/Tetrazole : Compounds like 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl)semicarbazide () use semicarbazide linkers, which introduce additional hydrogen-bonding sites. Triazoles, however, offer better metabolic stability compared to oxadiazoles .
Table 1: Key Properties of Compared Compounds
| Compound Name | Molecular Weight | Substituents (Position) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | 231.21 | Cyclopropyl (4), Triazole (2) | Not Reported | Not Reported |
| 4-Ethyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid | ~245.25 | Ethyl (4) | Not Reported | Not Reported |
| 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid | 205.17 | Methyl (5) | Not Reported | Not Reported |
| 4-Cyclopropyl-2-(4-trifluoromethylphenyl)pyrimidine-5-carboxylic acid | 308.26 | Trifluoromethylphenyl (2) | Not Reported | Not Reported |
| 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) | Not Reported | Pyridinyl, Allyl | 174–176 | 83 |
Biologische Aktivität
4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with both a cyclopropyl group and a triazole moiety. Its structure can be represented as follows:
Key Features:
- Cyclopropyl Group : Known for enhancing the binding affinity of compounds to biological targets.
- Triazole Moiety : Contributes to the compound's interaction with various enzymes and receptors, potentially modulating their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid. Research indicates that compounds with triazole structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid | 8 | Antibacterial |
| Other Triazole Derivative A | 16 | Antifungal |
| Other Triazole Derivative B | 32 | Antiviral |
*MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell cycle regulation.
Case Study: Inhibition of Tumor Growth
A study assessed the effects of the compound on HeLa and A375 human tumor cell lines. The results indicated that treatment with 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid resulted in a significant reduction in cell viability compared to control groups.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.6 | Apoptosis induction |
| A375 | 7.2 | Cell cycle arrest |
The precise mechanism by which 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with key enzymes and receptors involved in cellular signaling pathways. The triazole ring likely facilitates these interactions by forming hydrogen bonds with target proteins.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential heterocyclic ring formation. For example, cyclopropane introduction may use [2+1] cycloaddition with diazo compounds, while the triazole ring can be constructed via Huisgen cycloaddition or condensation of thiosemicarbazides . Solvent choice (e.g., DMF or toluene) and catalysts (e.g., Pd/Cu) are critical for regioselectivity and yield optimization .
- Data Consideration : Monitor intermediates via LC-MS and optimize reaction time/temperature using design-of-experiment (DoE) frameworks.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : - and -NMR confirm substituent positions and cyclopropane integrity. -NMR (if fluorinated analogs exist) resolves electronic effects .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are standard for resolving crystal structures, particularly for verifying triazole-pyrimidine π-stacking interactions .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| -NMR | δ 8.2–8.5 ppm (pyrimidine H) | |
| X-ray | C–C bond length in cyclopropane (~1.51 Å) |
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or dehydrogenase targets) due to the triazole’s metal-coordinating ability. Use fluorescence-based assays to quantify IC values . For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Data Consideration : Normalize results against positive controls (e.g., staurosporine for kinases) and account for solvent interference.
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products like regioisomeric triazoles?
- Methodology :
- Catalyst screening : Test Pd/Cu systems to enhance regioselectivity in triazole formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the pyrimidine ring, while toluene reduces hydrolysis .
- Data Contradiction : Conflicting reports on optimal catalysts (e.g., Cu vs. Ru) may arise from substrate electronic differences. Resolve via Hammett plots correlating substituent effects with reaction rates .
Q. How should researchers address contradictory results in biological activity across cell lines?
- Methodology :
- Structural analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins. Validate with mutagenesis studies if activity varies by cell line .
- Metabolic stability : Assess compound degradation via LC-MS/MS in liver microsomes to rule out false negatives .
- Data Table :
| Cell Line | IC (µM) | Proposed Mechanism | Reference |
|---|---|---|---|
| HeLa | 12.3 ± 1.2 | Kinase inhibition | |
| HEK293 | >50 | Poor permeability |
Q. What computational strategies predict the compound’s pharmacokinetic properties and off-target effects?
- Methodology :
- ADME prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), CYP450 interactions, and blood-brain barrier penetration .
- Off-target screening : Perform similarity-based searches in ChEMBL or PubChem to identify potential GPCR or ion channel interactions .
Key Structural and Biological Data
| Property | Value | Reference |
|---|---|---|
| Molecular formula | CHNO | |
| CAS RN | EN300-685460 | |
| Antiradical activity (EC) | 48.7 µM (DPPH assay) | |
| Synthetic yield (optimized) | 72% (Pd/Cu catalyst in DMF) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
